

# Ethofumesate: A Comprehensive Technical Guide on Physicochemical Properties for Advanced Research

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## Compound of Interest

Compound Name: Ethofumesate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical and chemical properties of **ethofumesate**. The information is curated to support research, scientific investigation, and professionals in drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided, referencing internationally recognized OECD guidelines. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

## Chemical Identity and Physical State

**Ethofumesate** is a selective systemic herbicide belonging to the benzofuran chemical family. [1] It is used for the pre- and post-emergence control of a wide range of annual grasses and broadleaf weeds.[1] **Ethofumesate** exists as a white to beige colored crystalline solid and is formulated as a suspension concentrate.

Table 1: Chemical Identification of **Ethofumesate**

Identifier	Value
IUPAC Name	(±)-2-ethoxy-2,3-dihydro-3,3-dimethyl-1-benzofuran-5-yl methanesulfonate
CAS Number	26225-79-6
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O <sub>5</sub> S[1]
Molecular Weight	286.35 g/mol
Physical State	White to beige crystalline solid[1]

## Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **ethofumesate** is provided below. These parameters are critical for understanding its environmental fate, behavior, and potential for biological interaction.

## Solubility

**Ethofumesate** exhibits moderate solubility in water and is highly soluble in many organic solvents.[1]

Table 2: Solubility of **Ethofumesate**

Solvent	Solubility	Temperature (°C)
Water	50 mg/L	25
Acetone	>600 g/L	Not Specified
Dichloromethane	>600 g/L	Not Specified
Dimethyl sulfoxide	>600 g/L	Not Specified
Ethyl acetate	>600 g/L	Not Specified
Toluene	300-600 g/L	Not Specified
p-Xylene	300-600 g/L	Not Specified
Methanol	120-150 g/L	Not Specified
Ethanol	60-76 g/L	Not Specified
Isopropanol	25-30 g/L	Not Specified
Hexane	4.67 g/L	Not Specified

## Partition and Distribution Coefficients

The octanol-water partition coefficient (Log K<sub>ow</sub>) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance.

Table 3: Partition and Distribution Coefficients of **Ethofumesate**

Parameter	Value	Temperature (°C)
Log K <sub>ow</sub>	2.7	25

## Vapor Pressure and Volatility

**Ethofumesate** has a low vapor pressure, indicating it is not significantly volatile.

Table 4: Vapor Pressure of **Ethofumesate**

Vapor Pressure	Temperature (°C)
0.65 mPa	25

## Stability and Degradation

**Ethofumesate** is relatively stable to hydrolysis under neutral and alkaline conditions but is susceptible to photolysis.

Table 5: Stability and Degradation of **Ethofumesate**

Parameter	Half-life	Conditions
Hydrolysis	Stable	pH 7 and 9
Photolysis in Water	28 - 31 hours	Aqueous solution
Soil Dissipation (DT <sub>50</sub> )	20.2 - 31.3 days	Laboratory conditions, dependent on soil type

## Experimental Protocols

The determination of the physicochemical properties of chemical substances follows standardized and internationally recognized methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories and regulatory bodies.

### Water Solubility (OECD Guideline 105)

The water solubility of **ethofumesate** is determined using the Column Elution Method or the Flask Method, as detailed in OECD Guideline 105.

- Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.
- Column Elution Method (for solubilities < 10 mg/L):

- A column is packed with an inert support material coated with an excess of the test substance.
- Water is passed through the column at a slow, constant rate.
- The concentration of the substance in the eluate is monitored over time until it reaches a plateau, indicating saturation.
- The concentration at the plateau is taken as the water solubility.
- Flask Method (for solubilities > 10 mg/L):
  - An excess amount of the test substance is added to a flask containing purified water.
  - The flask is agitated at a constant temperature until equilibrium is reached.
  - The solution is then centrifuged or filtered to remove undissolved particles.
  - The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

## Vapor Pressure (OECD Guideline 104)

The vapor pressure of **ethofumesate** is determined using methods described in OECD Guideline 104, which includes several techniques applicable to different vapor pressure ranges. For a substance with low volatility like **ethofumesate**, the Gas Saturation Method or the Effusion Method is typically employed.

- Principle: These methods measure the amount of substance that volatilizes under controlled conditions of temperature and pressure.
- Gas Saturation Method:
  - A stream of inert gas is passed through or over the surface of the test substance at a known flow rate and constant temperature.
  - The substance vaporizes and is carried away by the gas stream.

- The amount of vaporized substance is trapped and quantified.
- The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.
- Effusion Method (Knudsen Cell):
  - A small amount of the test substance is placed in a Knudsen cell, which is a small container with a tiny orifice.
  - The cell is placed in a vacuum chamber and heated to a constant temperature.
  - The rate of mass loss of the substance effusing through the orifice is measured.
  - The vapor pressure is calculated from the rate of effusion.

## Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 117)

The octanol-water partition coefficient ( $K_{ow}$ ) of **ethofumesate** is determined using either the Shake Flask Method (OECD 107) or the HPLC Method (OECD 117).

- Principle: These methods determine the ratio of the concentration of a substance in the n-octanol phase to its concentration in the aqueous phase at equilibrium.
- Shake Flask Method (OECD 107):
  - A known amount of the test substance is dissolved in a mixture of n-octanol and water.
  - The mixture is shaken in a vessel at a constant temperature until equilibrium is reached.
  - The n-octanol and water phases are separated by centrifugation.
  - The concentration of the substance in each phase is determined using a suitable analytical method.
  - The  $K_{ow}$  is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

- HPLC Method (OECD 117):
  - This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its  $K_{ow}$ .
  - A series of reference compounds with known Log  $K_{ow}$  values are injected into the HPLC system to create a calibration curve of retention time versus Log  $K_{ow}$ .
  - The test substance is then injected under the same conditions, and its retention time is measured.
  - The Log  $K_{ow}$  of the test substance is determined by interpolation from the calibration curve.

## Hydrolysis as a Function of pH (OECD Guideline 111)

The rate of hydrolysis of **ethofumesate** is determined according to OECD Guideline 111.

- Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9), and the solutions are incubated in the dark at a constant temperature.
- Procedure:
  - Aliquots of the test solutions are taken at various time intervals.
  - The concentration of the parent substance and any significant hydrolysis products are determined by a suitable analytical method (e.g., HPLC).
  - The rate of hydrolysis is determined, and the half-life ( $DT_{50}$ ) is calculated for each pH.

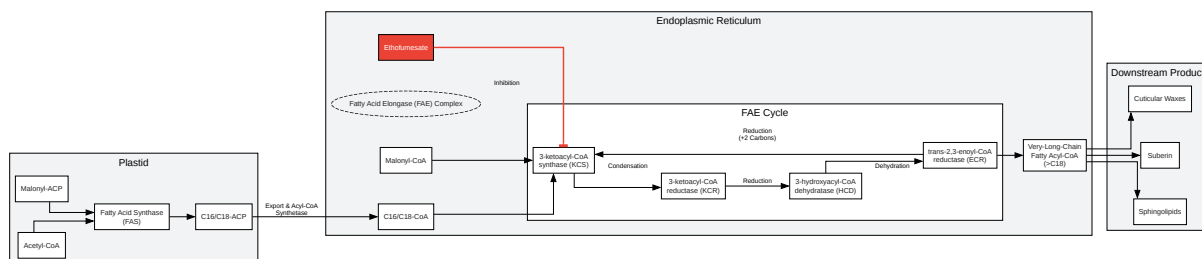
## Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

**Ethofumesate**'s herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. VLCFAs are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are crucial for

plant growth, development, and defense. The inhibition of VLCFA synthesis disrupts these vital functions, leading to the death of the weed.

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE).

**Ethofumesate** specifically targets and inhibits the activity of one of the key enzymes in this complex, the 3-ketoacyl-CoA synthase (KCS), which is the condensing enzyme responsible for the initial and rate-limiting step of the elongation cycle.



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Inhibition of VLCFA Synthesis by **Ethofumesate**

## Analytical Methodologies



The quantification of **ethofumesate** and its residues in various matrices is crucial for research and regulatory purposes. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

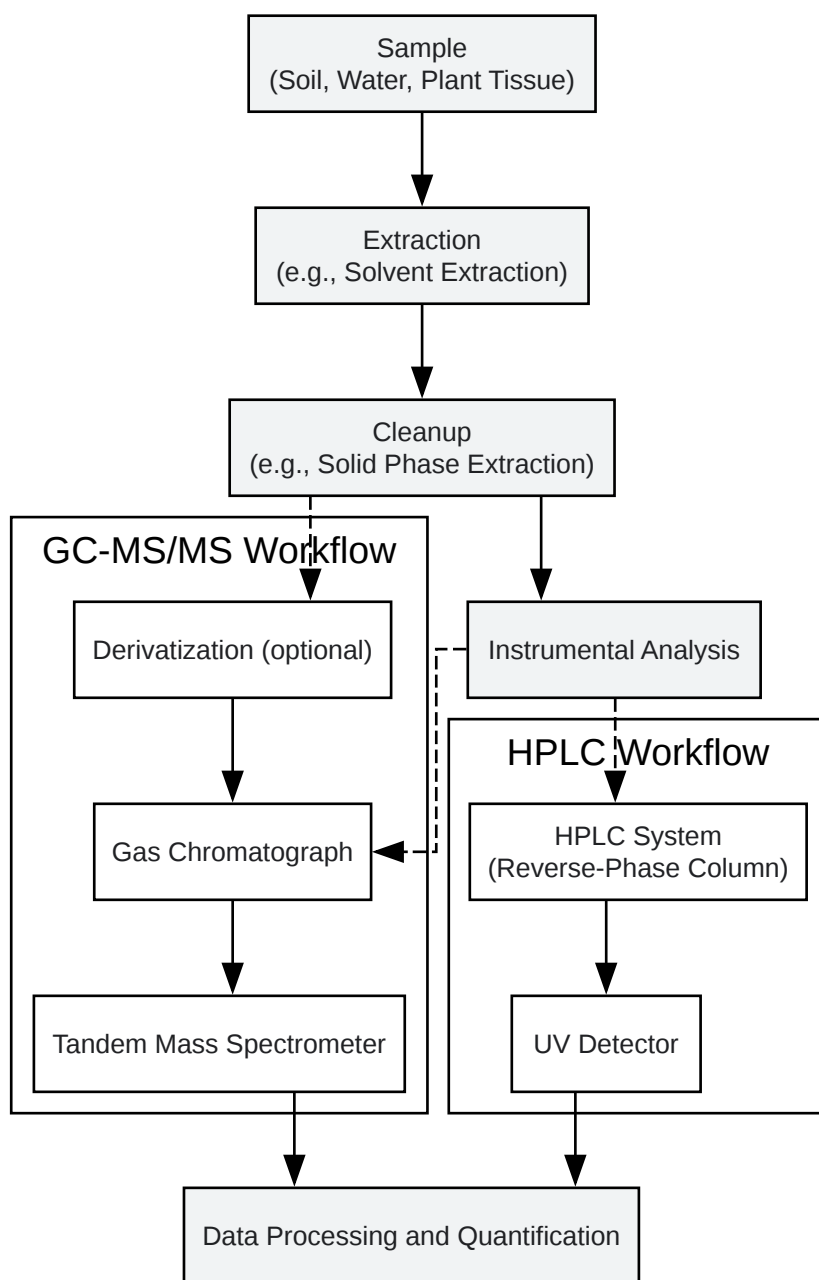
## High-Performance Liquid Chromatography (HPLC)

- Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
- Typical Protocol for Residue Analysis in Soil and Water:
  - Extraction: **Ethofumesate** is extracted from the sample matrix using an appropriate solvent system (e.g., acetone:methanol for soil, dichloromethane for water).
  - Cleanup: The extract may be cleaned up using Solid Phase Extraction (SPE) to remove interfering substances.
  - Analysis: The cleaned extract is injected into a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., methanol:water).
  - Detection: **Ethofumesate** is detected using a UV detector at a specific wavelength (e.g., 228 nm or 280 nm).
  - Quantification: The concentration is determined by comparing the peak area of the sample to that of a known standard.

## Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

- Principle: GC separates volatile compounds, which are then ionized and fragmented. The mass spectrometer separates the fragments based on their mass-to-charge ratio, providing high selectivity and sensitivity.
- Typical Protocol for Total Residue Analysis in Food:

- Extraction and Partitioning: **Ethofumesate** and its metabolites are extracted and partitioned using solvents like hexane and a sodium hydroxide solution.
- Hydrolysis and Derivatization: For the analysis of metabolites, conjugates are hydrolyzed using acid, and some metabolites may be derivatized to make them more volatile for GC analysis.
- Cleanup: The extracts are cleaned up using a silica gel cartridge.
- Analysis: The prepared sample is injected into the GC-MS/MS system for separation and detection.
- Quantification: The total **ethofumesate** residue is determined by summing the parent compound and its key metabolites, calculated as the stoichiometric equivalent of **ethofumesate**.



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### General Analytical Workflow for **Ethofumesate**

#### Need Custom Synthesis?

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Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethofumesate (Ref: AE B049913) [sitem.herts.ac.uk]
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